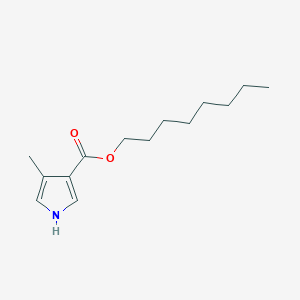![molecular formula C12H23NO4 B14485030 Diethyl [1-(dimethylamino)propan-2-yl]propanedioate CAS No. 63673-88-1](/img/structure/B14485030.png)
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is a chemical compound with the molecular formula C9H17NO4. It is also known as diethyl 2-(dimethylamino)malonate. This compound is of interest due to its unique structure, which includes both ester and amine functional groups, making it versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylaminoisopropanol. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with dimethylaminoisopropanol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position of the malonate ester using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Solvents: Ethanol, methanol, dichloromethane
Acids: Hydrochloric acid, sulfuric acid
Major Products
Alkylated Malonates: Formed through alkylation reactions
Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl [1-(dimethylamino)propan-2-yl]propanedioate involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The ester groups also make it susceptible to hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Dimethylaminoisopropanol: Contains the dimethylamino group but lacks the ester functionality, limiting its use in ester-based reactions.
Uniqueness
Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is unique due to the presence of both ester and dimethylamino groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
63673-88-1 |
|---|---|
Molekularformel |
C12H23NO4 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
diethyl 2-[1-(dimethylamino)propan-2-yl]propanedioate |
InChI |
InChI=1S/C12H23NO4/c1-6-16-11(14)10(12(15)17-7-2)9(3)8-13(4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
RKWJRCMDBOPRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)CN(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
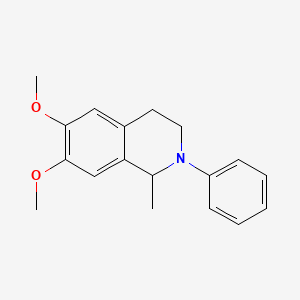
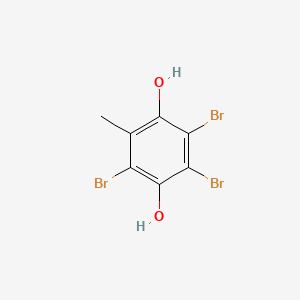
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
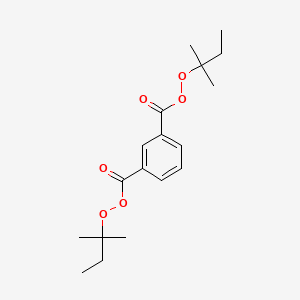
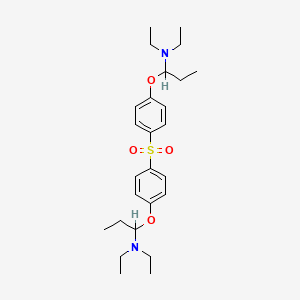
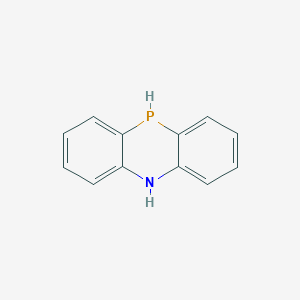
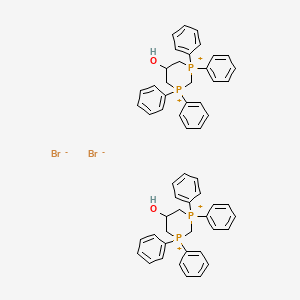
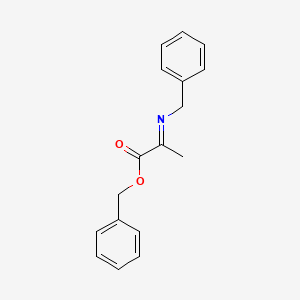
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)

